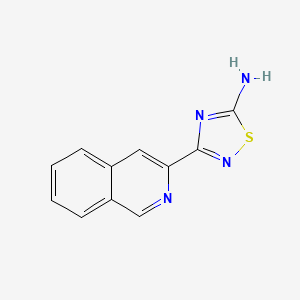
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features an isoquinoline moiety fused with a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline-3-carboxylic acid hydrazide with thiocarbonyldiimidazole, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
類似化合物との比較
Similar Compounds
- 3-(Isoquinolin-3-yl)-1,2,4-triazol-5-amine
- 3-(Isoquinolin-3-yl)-1,2,4-oxadiazol-5-amine
- 3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-thiol
Uniqueness
3-(Isoquinolin-3-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both isoquinoline and thiadiazole moieties, which confer distinct chemical and biological properties. The thiadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound a versatile scaffold for drug development.
特性
分子式 |
C11H8N4S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC名 |
3-isoquinolin-3-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H2,12,14,15) |
InChIキー |
ZOAKIZOLAZXDJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



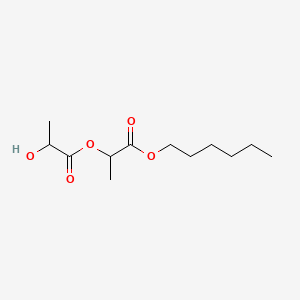
![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
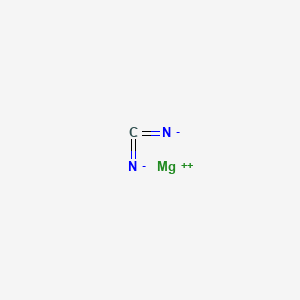
![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)

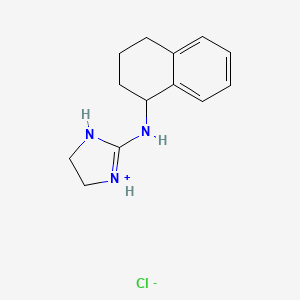

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)
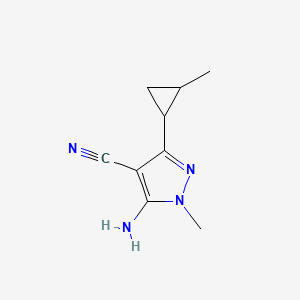
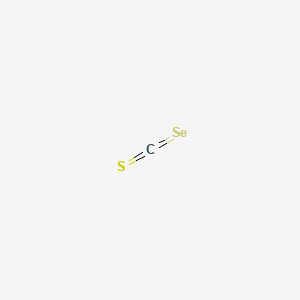

![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
